molecular formula C9H8BrNO2S3 B5400103 5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B5400103
M. Wt: 338.3 g/mol
InChI Key: NCNAPAFOFUMZTP-UHFFFAOYSA-N
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Description

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromo-thiophene is then reacted with a sulfonamide precursor under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene derivatives with reduced functional groups.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(4-fluorophenyl)thiophene
  • 5-Bromo-2-acetylthiophene
  • 5-Bromo-2-thiophenecarboxaldehyde

Uniqueness

5-BROMO-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S3/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNAPAFOFUMZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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